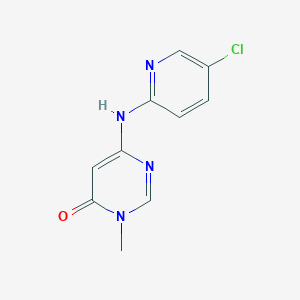

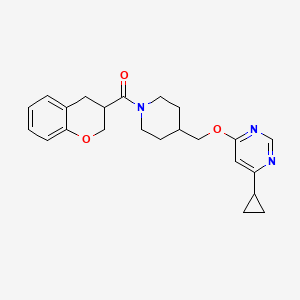

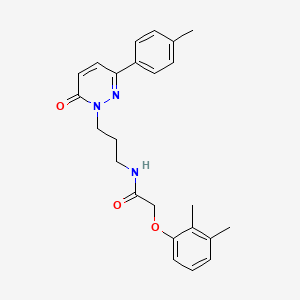

![molecular formula C23H23NO5 B2386209 Methyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 903850-95-3](/img/structure/B2386209.png)

Methyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as MHP and is a derivative of the natural product harmine. MHP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Applications De Recherche Scientifique

Inhibitors of Soluble Epoxide Hydrolase

- Discovery and Optimization : Piperidine-4-carboxamide inhibitors, including compounds structurally related to Methyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate, have been identified as potent inhibitors of soluble epoxide hydrolase (sEH). These inhibitors were discovered through high-throughput screening and optimized for potency and selectivity, highlighting their potential in various disease models (Thalji et al., 2013).

Neuroprotective Agents

- Neuroprotection via NMDA Antagonism : Piperidine derivatives similar to Methyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate have been found to be potent and selective N-methyl-D-aspartate (NMDA) antagonists. These compounds demonstrate neuroprotective effects in models of glutamate toxicity, suggesting potential applications in neurodegenerative diseases (Chenard et al., 1995).

Synthesis of Biologically Relevant Piperidines

- Asymmetric Synthesis : A method for the asymmetric synthesis of piperidines, including methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, has been developed. This process involves a domino reaction and is crucial for creating biologically interesting polysubstituted piperidines (Salgado et al., 2019).

Molecular and Crystal Structures

- Structural Analysis : Studies on the molecular and crystal structures of hydroxy derivatives of hydropyridine and piperidine, closely related to Methyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate, have been conducted. These analyses are essential in understanding the conformation and packing of molecules in crystals, influencing drug design (Kuleshova & Khrustalev, 2000).

Opiate Activity

- Probe for Opiate Activity : Studies on novel 1'-methylxanthene-9-spiro-4'-piperidines, structurally related to the compound , have been conducted to explore opiate analgesic properties. These compounds, particularly those with a hydroxyl group in specific positions, exhibit potent mu-opiate agonist activity (Galt et al., 1989).

Propriétés

IUPAC Name |

methyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5/c1-28-23(27)16-7-9-24(10-8-16)14-17-11-22(26)29-21-13-18(20(25)12-19(17)21)15-5-3-2-4-6-15/h2-6,11-13,16,25H,7-10,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICRSYAROKGHRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386126.png)

![N,N-dimethyl-2-[2-(1-quinolin-4-ylpiperidin-3-yl)-1H-imidazol-1-yl]ethanamine](/img/structure/B2386128.png)

![1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B2386135.png)

![1-([3,3'-Bipyridin]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2386136.png)